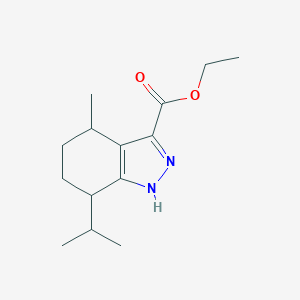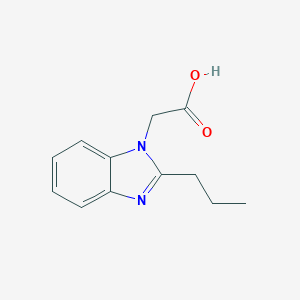
(2-Propyl-1H-benzimidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Propyl-1H-benzimidazol-1-yl)acetic acid is a unique organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.258 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with propyl aldehyde, followed by oxidation. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of various oxidizing agents such as cupric acetate . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
(2-Propyl-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring allows for substitution reactions, where functional groups can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
(2-Propyl-1H-benzimidazol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties
作用機序
The mechanism of action of (2-Propyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole and 2-ethylbenzimidazole.
Imidazole Derivatives: Compounds like imidazole and its substituted derivatives
Uniqueness
(2-Propyl-1H-benzimidazol-1-yl)acetic acid is unique due to its specific propyl and acetic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKBAAWXVRUDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
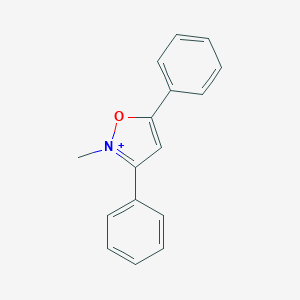

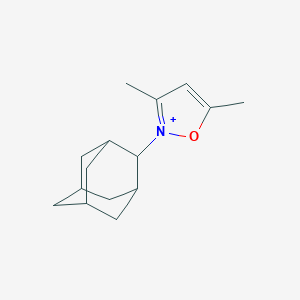
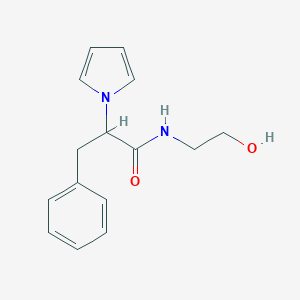
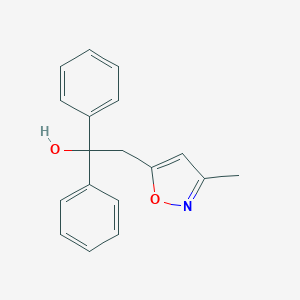
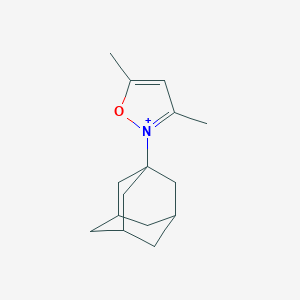
![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)
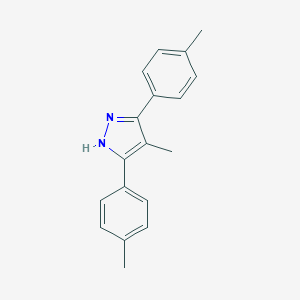
![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)

![7-isopropyl-1-[(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493756.png)
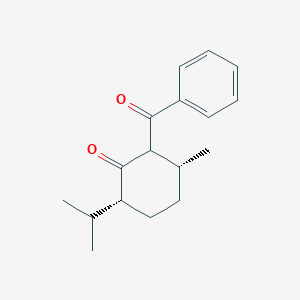
![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)
